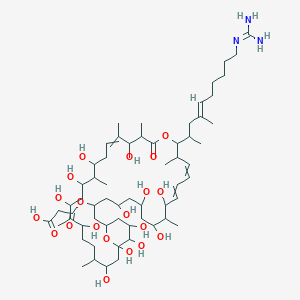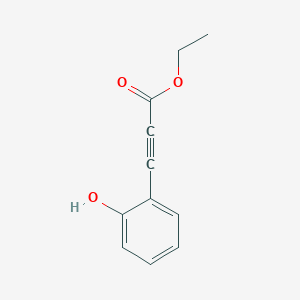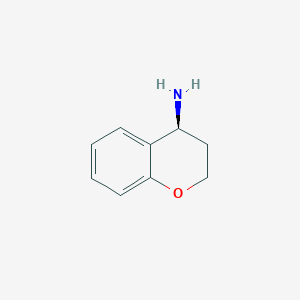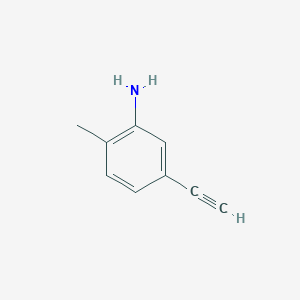
7-Methoxy-3,4-dihydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “6,7-dimethoxy-3,4-dihydroisoquinoline”, has been reported. One method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another method for the synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-3,4-dihydroisoquinoline” can be inferred from its name and similar compounds. It likely contains a 3,4-dihydroisoquinoline core with a methoxy group (-OCH3) attached to the 7-position .
Scientific Research Applications
Free-Radical Scavenging
7-Methoxy-3,4-dihydroisoquinoline and its derivatives have been synthesized and tested for their free-radical scavenging activity . They have been found to be effective in scavenging various radicals such as 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·), 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS·+), superoxide anion radical (O2·−), and nitric oxide radical (·NO) .
Inhibition of D-Amino Acid Oxidase (DAAO)
These compounds have shown moderate inhibitory activities against DAAO . DAAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia.
Acetylcholinesterase (AChE) Inhibition
7-Methoxy-3,4-dihydroisoquinoline derivatives have also been found to inhibit Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is therefore a potential target for the treatment of Alzheimer’s disease.
Butyrylcholinesterase (BuChE) Inhibition
These compounds have shown inhibitory activity against Butyrylcholinesterase (BuChE) . Like AChE, BuChE is also involved in the breakdown of acetylcholine. Inhibitors of this enzyme can increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of Alzheimer’s disease.
Anticonvulsant Activity
Some 3,4-dihydroisoquinolin derivatives have shown significant anticonvulsant activity . They have been found to be effective in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test .
Potential Binding with Benzodiazepine (BZD) Receptors
A docking study of one of the 3,4-dihydroisoquinolin derivatives in the benzodiazepine (BZD)-binding site of γ-aminobutyric acid A (GABAA) receptor confirmed possible binding of the compound with the BZD receptors . This suggests potential applications in the treatment of conditions such as anxiety, insomnia, and seizures.
Safety And Hazards
properties
IUPAC Name |
7-methoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQPQPMHASUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN=C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)









![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
